molecular formula C6H12O4 B1149090 (R)-ethyl 3,4-dihydroxybutanoate CAS No. 112635-76-4

(R)-ethyl 3,4-dihydroxybutanoate

Cat. No. B1149090
CAS RN: 112635-76-4
M. Wt: 148.15708
InChI Key:
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Description

(R)-ethyl 3,4-dihydroxybutanoate, also known as (R)-ethyl-3,4-dihydroxybutanoic acid, is a chiral molecule with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a naturally occurring organic compound that is found in many plants, animals, and fungi. It is also known as (R)-3,4-dihydroxybutanoate, (R)-3,4-dihydroxybutanoic acid, or (R)-ethyl-3,4-dihydroxybutanoate. This molecule is a chiral molecule, meaning it has two different forms that are mirror images of each other. The two forms, known as enantiomers, are labeled (R)-ethyl-3,4-dihydroxybutanoate and (S)-ethyl-3,4-dihydroxybutanoate, and they have different properties and effects.

Scientific Research Applications

(R)-ethyl 3,4-dihydroxybutanoate has been studied extensively in the scientific community, and it has been found to have a variety of applications. It has been used as a chiral building block in the synthesis of complex organic molecules, as a catalyst in asymmetric synthesis, and as a reagent in the synthesis of enantiomerically pure compounds. It has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, it has been used in the study of enzyme-catalyzed reactions and the metabolism of carbohydrates.

Mechanism of Action

(R)-ethyl 3,4-dihydroxybutanoate is believed to act as a substrate for certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. The molecule is also believed to act as an inhibitor of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. In addition, (R)-ethyl 3,4-dihydroxybutanoate is believed to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
(R)-ethyl 3,4-dihydroxybutanoate has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. In addition, it has been found to inhibit the activity of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. Furthermore, it has been found to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is a chiral molecule, which means it can be used to synthesize enantiomerically pure compounds. However, one of the main limitations of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it can be difficult to obtain a pure form of the molecule.

Future Directions

The potential applications of (R)-ethyl 3,4-dihydroxybutanoate are vast and continue to be explored. One potential future direction is to further investigate its use as a therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, further research could be conducted to explore its use as a reagent in the synthesis of enantiomerically pure compounds. Furthermore, further research could be conducted to explore its potential use as a chiral building block in the synthesis of complex organic molecules. Finally, further research could be conducted to explore its potential use as a catalyst in asymmetric synthesis.

Synthesis Methods

(R)-ethyl 3,4-dihydroxybutanoate can be synthesized from a variety of starting materials, including ethyl acetate, ethyl alcohol, and ethyl bromide. The most common method for synthesizing (R)-ethyl 3,4-dihydroxybutanoate is from ethyl acetate, which is reacted with a strong base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an aqueous solution at a temperature of 80°C. The reaction is usually complete within two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-ethyl 3,4-dihydroxybutanoate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl glyoxalate", "Sodium borohydride", "L-(+)-tartaric acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl glyoxalate in the presence of sodium borohydride to form (R)-ethyl 3-hydroxybutanoate.", "Step 2: (R)-ethyl 3-hydroxybutanoate is then reacted with L-(+)-tartaric acid in the presence of hydrochloric acid to form (R)-ethyl 3,4-dihydroxybutanoate.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with sodium hydroxide solution, and finally drying over anhydrous sodium sulfate. The diethyl ether is then evaporated to yield the final product as a white solid." ] }

CAS RN

112635-76-4

Product Name

(R)-ethyl 3,4-dihydroxybutanoate

Molecular Formula

C6H12O4

Molecular Weight

148.15708

Origin of Product

United States

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